molecular formula C19H20O3 B3058518 2'-Carboethoxy-3-(4-methylphenyl)propiophenone CAS No. 898768-59-7

2'-Carboethoxy-3-(4-methylphenyl)propiophenone

Cat. No. B3058518
CAS RN: 898768-59-7
M. Wt: 296.4 g/mol
InChI Key: LGTLXCXRVHHSOM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2’-Carboethoxy-3-(4-methylphenyl)propiophenone consists of a benzene ring attached to a propiophenone group with an ethoxy carbonyl (carboethoxy) group at the 2’ position and a methyl group at the 4 position of the phenyl ring .


Physical And Chemical Properties Analysis

2’-Carboethoxy-3-(4-methylphenyl)propiophenone has a molecular weight of 296.4 g/mol and a molecular formula of C19H20O3. Additional physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

2'-Carboethoxy-3-(4-methylphenyl)propiophenone and similar compounds have been explored for the synthesis of active pharmaceutical intermediates. The synthesis of these molecules often involves complex and environmentally challenging routes. Innovations in synthesis methods, such as liquid–liquid–liquid phase-transfer catalysis, have been developed to achieve more efficient and greener production processes, crucial for various drug manufacturing processes (Yadav & Sowbna, 2012).

Improvements in Polymer Materials

Compounds like 2'-Carboethoxy-3-(4-methylphenyl)propiophenone have been used in the development of new antioxidants for polymer materials such as Polyoxymethylene (POM). These new structures exhibit enhanced resistance to heat aging and solvent extraction compared to existing antioxidants, which is particularly relevant in industries like automotive manufacturing (Park et al., 2012).

Calcium Antagonistic and Antioxidant Activities

Research has also been conducted on derivatives of similar compounds for their potential as novel calcium antagonists with antioxidant activity. These compounds show promise in inhibiting calcium overload and may have therapeutic potential in conditions where calcium dysregulation is a factor (Kato et al., 1999).

Bioremediation Applications

Derivatives of similar compounds have been studied in the context of bioremediation, specifically in the degradation of environmental pollutants. For instance, research involving the use of laccase enzymes in reverse micelles systems has shown effective degradation of hydrophobic phenols, indicating potential applications in environmental clean-up and pollution control (Chhaya & Gupte, 2013).

Exploring Antioxidant Properties

Studies have also focused on the antioxidant properties of bisphenols, including those structurally related to 2'-Carboethoxy-3-(4-methylphenyl)propiophenone. These investigations are crucial in understanding the role of these compounds in various biological processes and their potential therapeutic applications (Amorati et al., 2003).

Safety and Hazards

2’-Carboethoxy-3-(4-methylphenyl)propiophenone is classified as an irritant . Proper safety measures should be taken while handling this compound to avoid skin and eye contact.

properties

IUPAC Name

ethyl 2-[3-(4-methylphenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-3-22-19(21)17-7-5-4-6-16(17)18(20)13-12-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTLXCXRVHHSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644115
Record name Ethyl 2-[3-(4-methylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898768-59-7
Record name Ethyl 2-[3-(4-methylphenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[3-(4-methylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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